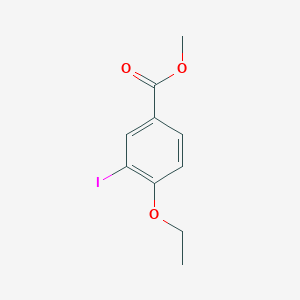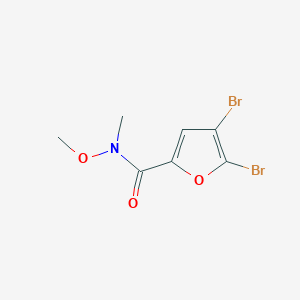
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid
Overview
Description
“(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 871332-80-8 . It has a molecular weight of 280.05 and a molecular formula of C11H13BN2O6 . This compound is typically stored in an inert atmosphere at room temperature .
Physical And Chemical Properties Analysis
“(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid” has a density of 1.463g/cm3 . It has a boiling point of 568.849ºC at 760 mmHg and a melting point of 167-169 °C . The compound is solid at room temperature .Scientific Research Applications
Catalytic Protodeboronation
One of the main applications of this compound is in the field of catalytic protodeboronation . Protodeboronation is a process where a boron atom is removed from an organic compound. This compound, being a boronic ester, can be used in the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
Anti-Markovnikov Hydromethylation
The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation in organic synthesis, allowing for the addition of a hydrogen and a methyl group across a carbon-carbon double bond in a way that defies Markovnikov’s rule .
Synthesis of Complex Molecules
The compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules with potential applications in medicinal chemistry .
Suzuki-Miyaura Coupling
The boronic acid moiety in the compound makes it suitable for use in Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Conversion into Functional Groups
The boron moiety in the compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of C-C bond formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
The compound can be used in various borylation approaches . Borylation is a process where a boron atom is introduced into an organic compound, and it’s a key step in many synthetic procedures .
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
properties
IUPAC Name |
[3-(morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O6/c15-11(13-1-3-20-4-2-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGNPJBVECYLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661228 | |
| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Morpholine-4-carbonyl)-5-nitrophenyl)boronic acid | |
CAS RN |
871332-80-8 | |
| Record name | B-[3-(4-Morpholinylcarbonyl)-5-nitrophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Morpholine-4-carbonyl)-5-nitrophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)



![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)


![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)


